YW2065
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Overview
Description
YW2065 is a compound known for its role as an Axin-1 stabilizer. Axin-1 is a scaffolding protein that regulates the proteasome degradation of β-catenin. This compound exhibits anti-colorectal cancer effects through dual activities of Wnt/β-catenin signaling inhibition and AMP-activated protein kinase (AMPK) activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
YW2065 is synthesized based on the structure of the anthelmintic drug pyrvinium and a previous lead compound FX1128. The synthetic route involves the formation of pyrazole-4-carboxamide, which is the core structure of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
YW2065 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives, which can have different biological activities and properties .
Scientific Research Applications
YW2065 has several scientific research applications, including:
Chemistry: Used as a research tool to study the Wnt/β-catenin signaling pathway and its inhibition.
Biology: Investigated for its role in stabilizing Axin-1 and regulating β-catenin degradation.
Medicine: Explored as a therapeutic candidate for colorectal cancer due to its dual activities of Wnt/β-catenin signaling inhibition and AMPK activation
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents.
Mechanism of Action
YW2065 exerts its effects by stabilizing Axin-1, a scaffolding protein that regulates the proteasome degradation of β-catenin. This stabilization leads to the inhibition of the Wnt/β-catenin signaling pathway. Additionally, this compound activates AMP-activated protein kinase (AMPK), providing an additional anticancer mechanism .
Comparison with Similar Compounds
Similar Compounds
YW2036: Another Wnt/β-catenin inhibitor with similar properties.
Pyrvinium: An anthelmintic drug that served as a structural basis for the development of YW2065.
FX1128: A previous lead compound that contributed to the design of this compound.
Uniqueness of this compound
This compound is unique due to its dual activities of Wnt/β-catenin signaling inhibition and AMPK activation. This dual mechanism provides a robust anticancer effect, making it a promising therapeutic candidate for colorectal cancer .
Properties
Molecular Formula |
C20H15BrN4O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-methyl-N-quinolin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26) |
InChI Key |
ATYUYECWVYSPBS-UHFFFAOYSA-N |
SMILES |
BrC(C=CC=C1)=C1N2N=CC(C(NC(C=C3)=NC4=C3C=CC=C4)=O)=C2C |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YW2065; YW 2065; YW-2065 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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